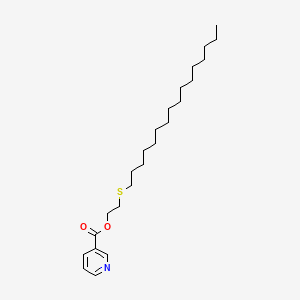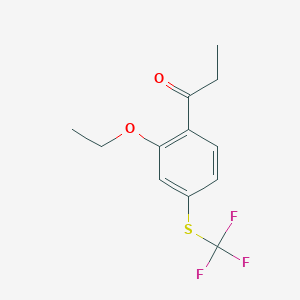
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S. This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one typically involves electrophilic aromatic substitution reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form various intermediates that participate in different chemical reactions, leading to the formation of desired products .
Comparación Con Compuestos Similares
1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
- 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one
These compounds share similar structural features but differ in the position of the ethoxy and trifluoromethylthio groups or the propanone moiety. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C12H13F3O2S |
|---|---|
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
1-[2-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-10(16)9-6-5-8(18-12(13,14)15)7-11(9)17-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
GCHOFCJUEQVHJV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


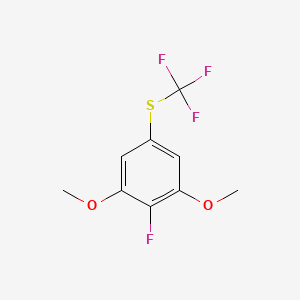
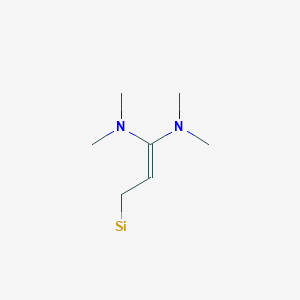
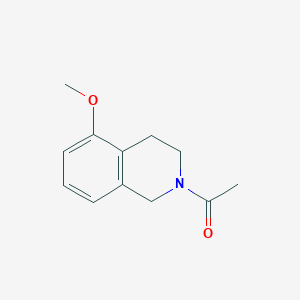
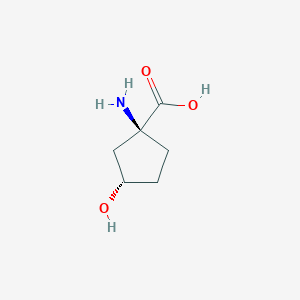
![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
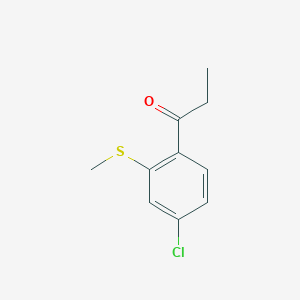
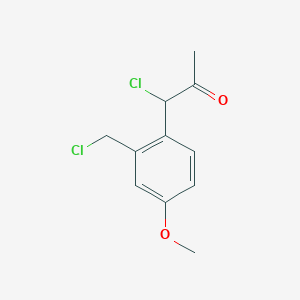
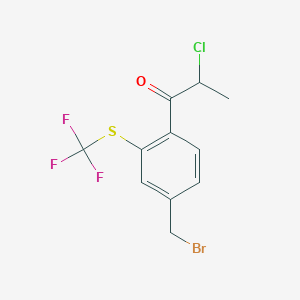
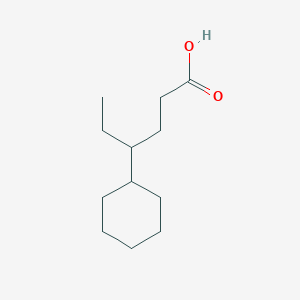
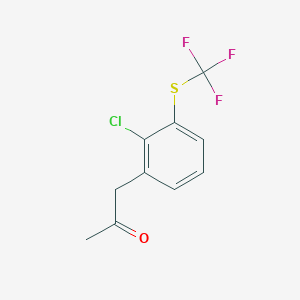
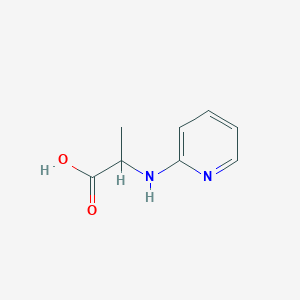
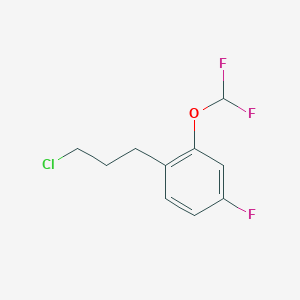
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
